(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile is a synthetic organic compound belonging to the quinoline family. It features a cyclopropyl group, a 4-fluorophenyl substituent, and a propenenitrile group attached to the quinoline core. This compound serves primarily as a key intermediate in the synthesis of pitavastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. [, , , , ]
The synthesis of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile can be approached through various synthetic routes. One notable method involves the use of Michael addition reactions, where a suitable Michael donor reacts with an acceptor to form the desired compound. The reaction conditions typically require careful control of temperature and reaction time to maximize yield and selectivity.
The synthesis process may also involve subsequent steps such as purification by chromatography to isolate the final product in high purity .
The molecular structure of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile can be described as follows:
The three-dimensional conformation of this compound can be analyzed using computational methods such as molecular modeling to predict its behavior in biological systems .
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure for potential therapeutic applications .
The mechanism of action for (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile is primarily related to its interaction with biological targets. Compounds containing quinoline structures often exhibit antibacterial and antifungal properties due to their ability to inhibit enzymes involved in nucleic acid synthesis.
Further studies are required to elucidate specific targets and pathways affected by this compound .
The physical and chemical properties of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile include:
These properties are essential for determining storage conditions and compatibility with other substances in formulations .
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile has several potential applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
The molecular architecture of this acrylonitrile derivative incorporates several pharmacophoric elements that confer distinctive chemical behavior and biological relevance:
Conjugated Electronic System: The E-configuration across the acrylonitrile double bond creates an extended conjugation pathway linking the quinoline core with the electron-deficient nitrile group. This planar arrangement facilitates charge delocalization that significantly influences both reactivity and spectroscopic properties. The InChI identifier (InChI=1/C21H15FN2/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)24-21(15-7-8-15)18(20)5-3-13-23/h1-6,9-12,15H,7-8H2/b5-3+) precisely defines this stereochemical arrangement [1].
Multifunctional Substitution Pattern: The quinoline system at position 2 bears an electron-donating cyclopropyl group known to enhance metabolic stability, while position 4 is substituted with a 4-fluorophenyl group that contributes to lipophilicity and potential π-stacking interactions. Position 3 contains the acrylonitrile functionality that serves as a Michael acceptor and synthetic handle.
Stereoelectronic Properties: The electron-withdrawing nitrile group (-CN) adjacent to the vinyl bond creates significant polarization, enhancing electrophilic character at the β-carbon while enabling diverse nucleophilic addition and transformation reactions crucial for further molecular elaboration.
Table 1: Key Molecular Properties of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₁H₁₅FN₂ | - |
Molecular Weight | 314.36 g/mol | - |
Density | 1.264 g/cm³ | Solid state |
Boiling Point | 494.25°C | 760 mmHg |
Refractive Index | 1.686 | - |
Flash Point | 252.7°C | - |
Vapor Pressure | 0 mmHg | 25°C |
This compound serves as a pivotal synthetic precursor in the manufacturing pathway of pitavastatin calcium (CAS 254452-88-5), a potent HMG-CoA reductase inhibitor clinically employed for cholesterol management [6] [8]. The strategic importance of this acrylonitrile derivative arises from several key transformations:
Carbon Chain Elongation: The nitrile functionality undergoes selective reduction or hydrolysis to yield corresponding aldehyde intermediates such as (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal (CAS 148901-68-2) [2] [5]. This transformation represents a critical step in extending the carbon framework necessary for statin pharmacophore development.
Stereoselective Construction: The intact E-configured vinyl group serves as a template for stereocontrolled addition reactions that establish the characteristic dihydroxyheptenoic acid side chain of pitavastatin. This stereochemical integrity is essential for biological activity, as evidenced by the specific isomeric form (3S,5R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid calcium salt of the final API [8].
Structural Conservation: During synthesis, the quinoline core with its specific substitution pattern remains intact throughout multiple synthetic steps. This preservation highlights the chemical robustness of this molecular fragment while maintaining the essential pharmacophore responsible for HMG-CoA reductase binding affinity.
The commercial significance of this intermediate is reflected in its market value, with research quantities (250mg) priced at approximately $180 and bulk quantities (50g) reaching $405 [2]. Major suppliers include AK Scientific, TRC, and Combi-Blocks Inc., providing material at various purity grades (typically 95-97%) for pharmaceutical development [6] [7].
Table 2: Commercial Availability of the Acrylonitrile Intermediate
Supplier | Purity | Quantity | Price | Catalog Number |
---|---|---|---|---|
Combi-Blocks Inc. | - | Variable | - | - |
Matrix Scientific | 95+% | 250mg | $468.00 | - |
AK Scientific | 97% | 250mg | $180.00 | X6298 |
Aladdin Scientific | 97% | 200mg | $9.90 | - |
The development of (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile emerged from targeted research efforts in the 1990s focused on novel hypolipidemic agents:
Statin Structure-Activity Optimization: During exploration of quinoline-based HMG-CoA reductase inhibitors, researchers identified the 3-vinylquinoline architecture as a superior pharmacophore compared to earlier pyrrole and pyridine-based statins. This discovery timeline aligns with the CAS registration numbers of key intermediates: the nitrile (256431-72-8) and its transformation product, the propenal (148901-68-2) [1] [2].
Synthetic Innovation: The convergent synthesis routes developed for this compound demonstrated innovative methodologies for constructing polysubstituted quinoline systems, particularly introducing the acrylonitrile moiety through palladium-catalyzed coupling or Knoevenagel condensation techniques. These approaches represented significant advances in heterocyclic chemistry methodology during that period.
Evolution to Pitavastatin: The compound's historical significance is intrinsically linked to the development and 2003 FDA approval of pitavastatin calcium (marketed as Livalo®). The specific selection of the cyclopropyl substituent at the quinoline 2-position emerged from extensive structure-activity relationship studies aimed at optimizing metabolic stability while the 4-(4-fluorophenyl) group was found to maximize receptor affinity [8].
The continued importance of this synthetic intermediate is evidenced by ongoing commercial availability from specialized chemical suppliers nearly three decades after its initial development, reflecting its irreplaceable role in statin manufacturing. Current research continues to explore novel applications of this versatile quinoline scaffold in other therapeutic areas, leveraging the well-established synthetic pathways originally developed for pitavastatin production.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1